molecular formula C24H21F2NO3 B126205 Ezetimibe-d4-1

Ezetimibe-d4-1

Número de catálogo: B126205
Peso molecular: 413.4 g/mol
Clave InChI: OLNTVTPDXPETLC-GMASCKFGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Analytical Applications

1.1. LC-MS/MS Method Development

Ezetimibe-d4 is extensively utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying ezetimibe in human plasma. A study developed a rapid and sensitive LC-MS/MS method to measure ezetimibe concentrations, achieving a linear range of 0.1 to 20 ng/ml with high sensitivity (r² = 0.9999) . The method demonstrated advantages such as:

  • Higher sensitivity compared to traditional HPLC-UV methods.
  • Simpler sample preparation involving liquid-liquid extraction.
  • Shorter analysis time of approximately 2.5 minutes.

This methodological advancement supports pharmacokinetic studies and enhances the understanding of ezetimibe's absorption and metabolism.

Pharmacokinetic Studies

2.1. Human Pharmacokinetics

Ezetimibe-d4 plays a crucial role in pharmacokinetic assessments of ezetimibe. In clinical trials, the use of ezetimibe-d4 allows for precise measurement of drug levels in plasma, aiding in:

  • Understanding absorption dynamics.
  • Evaluating drug-drug interactions (DDIs) with other medications like statins .

For instance, a study found that co-administration of rosuvastatin and ezetimibe did not result in significant pharmacokinetic interactions, highlighting the utility of ezetimibe-d4 in assessing combination therapies .

Therapeutic Insights

3.1. Cholesterol Absorption Inhibition

Ezetimibe-d4 is integral to research exploring the mechanisms by which ezetimibe inhibits intestinal cholesterol absorption. Ezetimibe acts by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for cholesterol uptake in the intestine . Research indicates that:

  • Ezetimibe reduces plasma cholesterol levels effectively and has been shown to lower LDL cholesterol by approximately 24% when combined with statins .
  • The drug also enhances reverse cholesterol transport from tissues to feces, thereby potentially reducing cardiovascular risks .

Case Studies and Research Findings

4.1. Clinical Trials

The IMPROVE-IT trial illustrated the benefits of combining ezetimibe with statin therapy in patients with acute coronary syndrome. The addition of ezetimibe not only lowered LDL cholesterol but also reduced cardiovascular event risks by 2% over standard treatment alone .

4.2. Mechanistic Studies

Ezetimibe has been shown to inhibit foam cell formation via the caveolin-1/MAPK signaling pathway, which may contribute to its anti-atherosclerotic effects . This suggests that beyond cholesterol absorption inhibition, ezetimibe may exert additional beneficial effects on vascular health.

Summary Table of Key Findings

Application Area Findings
Analytical MethodsHigh sensitivity LC-MS/MS method using ezetimibe-d4 as an internal standard .
PharmacokineticsNo significant DDIs observed with rosuvastatin ; effective quantification in plasma samples.
Cholesterol AbsorptionReduces LDL cholesterol by 24%; enhances reverse cholesterol transport .
Mechanistic InsightsInhibits foam cell formation through caveolin-1/MAPK pathway .

Análisis Bioquímico

Biochemical Properties

Ezetimibe-d4-1 inhibits the absorption of cholesterol by binding to the NPC1L1 protein located in the apical membrane of enterocytes in the small intestine . This binding prevents the internalization of cholesterol into the cells, thereby reducing the overall cholesterol levels in the body. The compound interacts with various enzymes and proteins involved in cholesterol metabolism, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which glucuronidate ezetimibe to form its active metabolite, ezetimibe-glucuronide . Additionally, this compound does not interfere with the absorption of triglycerides, fatty acids, or fat-soluble vitamins .

Cellular Effects

This compound exerts its effects on enterocytes by inhibiting the uptake of cholesterol, leading to a decrease in intracellular cholesterol levels . This reduction in cholesterol levels triggers a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream . This compound also influences cell signaling pathways related to cholesterol homeostasis, including the activation of sterol regulatory element-binding proteins (SREBPs), which regulate the expression of genes involved in cholesterol synthesis and uptake .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of the NPC1L1 protein, which is responsible for the uptake of cholesterol into enterocytes . By binding to NPC1L1, this compound prevents the internalization of cholesterol, thereby reducing its absorption . This inhibition leads to a decrease in the delivery of cholesterol to the liver, resulting in a reduction in hepatic cholesterol stores and an increase in the expression of LDL receptors on hepatocytes . The compound also undergoes glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide, which retains the ability to inhibit NPC1L1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cholesterol absorption are observed to be stable over time . The compound maintains its inhibitory activity on NPC1L1 and continues to reduce cholesterol absorption in both in vitro and in vivo studies . Long-term studies have shown that this compound remains effective in reducing cholesterol levels without significant degradation or loss of activity . Additionally, the compound does not exhibit any adverse effects on cellular function or viability over extended periods of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound on cholesterol absorption are dose-dependent . Lower doses of the compound result in a moderate reduction in cholesterol levels, while higher doses lead to a more pronounced decrease in cholesterol absorption . At very high doses, this compound may cause adverse effects such as gastrointestinal disturbances and liver toxicity . The optimal dosage for achieving the desired cholesterol-lowering effects without causing toxicity varies depending on the species and experimental conditions .

Metabolic Pathways

This compound is primarily metabolized in the liver and intestine through glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes . The major metabolite, ezetimibe-glucuronide, retains the ability to inhibit NPC1L1 and contributes to the overall cholesterol-lowering effects of the compound . The metabolic pathways of this compound do not involve significant interactions with other enzymes or cofactors, and the compound does not affect the metabolism of other lipids or fat-soluble vitamins .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . The compound is absorbed in the small intestine and transported to the liver, where it undergoes glucuronidation to form ezetimibe-glucuronide . Both this compound and its glucuronide metabolite are distributed to various tissues, including the liver, intestine, and plasma . The compound does not rely on specific transporters or binding proteins for its distribution and does not accumulate in any particular tissue .

Subcellular Localization

This compound is localized primarily in the apical membrane of enterocytes in the small intestine, where it exerts its inhibitory effects on NPC1L1 . The compound does not undergo significant subcellular compartmentalization and remains associated with the plasma membrane . This compound does not require any specific targeting signals or post-translational modifications for its localization and activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SCH 58235 D4 implica la incorporación de deuterio en la molécula de Ezetimibe. El deuterio es un isótopo estable del hidrógeno, y su incorporación puede afectar los perfiles farmacocinéticos y metabólicos del fármaco . La ruta sintética típicamente implica la deuteración de átomos de hidrógeno específicos en la molécula de Ezetimibe bajo condiciones controladas.

Métodos de producción industrial

La producción industrial de SCH 58235 D4 sigue rutas sintéticas similares a las descritas anteriormente, pero a mayor escala. El proceso involucra el uso de equipos y condiciones especializadas para asegurar la pureza y consistencia del producto final. El compuesto luego se purifica y se prueba para su calidad antes de estar disponible para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

SCH 58235 D4 sufre varias reacciones químicas, incluyendo:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían dependiendo del resultado deseado, pero típicamente involucran temperaturas controladas y niveles de pH .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de SCH 58235 D4 puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Actividad Biológica

Ezetimibe-d4, also known as 4-dehydroxy-4-amino ezetimibe-d4, is a deuterated derivative of the cholesterol absorption inhibitor ezetimibe. This compound has garnered interest due to its potential applications in pharmacokinetic studies and its role in managing hyperlipidemia. This article delves into the biological activity of Ezetimibe-d4, examining its mechanism of action, pharmacokinetics, and clinical implications.

Ezetimibe-d4 functions primarily as a selective inhibitor of cholesterol absorption in the intestine. It achieves this by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the intestinal uptake of cholesterol and phytosterols. By inhibiting this protein, Ezetimibe-d4 effectively reduces the absorption of dietary cholesterol, leading to lower plasma cholesterol levels, which is beneficial for patients with hyperlipidemia and cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile of Ezetimibe-d4 is characterized by its metabolic stability due to the deuterated structure. This stability may enhance its bioavailability compared to non-deuterated forms. Following oral administration, Ezetimibe-d4 is rapidly absorbed in the small intestine and extensively metabolized to its active metabolite, Ezetimibe phenoxy glucuronide (EZE-Ph), with over 80% conversion observed .

Key Pharmacokinetic Parameters

ParameterEzetimibe-d4Ezetimibe (non-deuterated)
Molecular Weight327.23 g/mol409.47 g/mol
AbsorptionRapidRapid
Metabolism>80% to EZE-Ph>80% to EZE-Ph
Half-life~22 hours~22 hours

Case Study: Impact on LDL-C Levels

Clinical trials have demonstrated that Ezetimibe significantly reduces low-density lipoprotein cholesterol (LDL-C) levels. A meta-analysis of eight randomized controlled trials showed that ezetimibe monotherapy resulted in an average LDL-C reduction of 18.58% compared to placebo . Furthermore, when combined with statins, such as simvastatin, the reduction in LDL-C was even more pronounced—15.1% greater than with statin monotherapy alone .

Hepatic Impairment Studies

Research has indicated that hepatic impairment can alter the disposition of Ezetimibe and its metabolites. In a study using a carbon tetrachloride (CCl₄)-induced hepatic failure rat model, plasma exposure to both Ezetimibe and EZE-Ph increased significantly after administration. This suggests that liver function plays a critical role in the metabolism and clearance of these compounds .

Biological Activity in Specific Conditions

Ezetimibe has been shown to activate pathways that may confer protective effects against oxidative stress and inflammation. For instance, it activates the AMP-activated protein kinase (AMPK)/Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative damage . This activity could have implications for conditions associated with oxidative stress, such as ischemia/reperfusion injury.

Propiedades

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-GMASCKFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe-d4
Reactant of Route 2
Ezetimibe-d4
Reactant of Route 3
Ezetimibe-d4
Reactant of Route 4
Reactant of Route 4
Ezetimibe-d4
Reactant of Route 5
Reactant of Route 5
Ezetimibe-d4
Reactant of Route 6
Ezetimibe-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.